2-Cyclohexyl-1H-benzoimidazol-5-ylamine
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Overview
Description
2-Cyclohexyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H17N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Cyclohexyl-1H-benzoimidazol-5-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those with antimicrobial, anticancer, and antiviral activities.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring system allows the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound can also interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-1H-benzoimidazol-5-ylamine
- 2-Benzyl-1H-benzoimidazol-5-ylamine
- 2-Phenyl-1H-benzoimidazol-5-ylamine hydrochloride
- 2-Methyl-1H-benzoimidazol-5-ylamine
Uniqueness
2-Cyclohexyl-1H-benzoimidazol-5-ylamine is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other benzimidazole derivatives. The cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability .
Properties
IUPAC Name |
2-cyclohexyl-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLDGPQFIVCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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